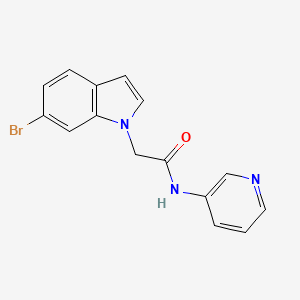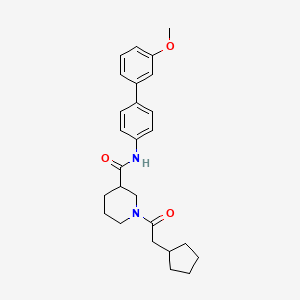![molecular formula C19H18N6O B5955744 5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5955744.png)
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine is a complex organic compound that features a benzofuran moiety, a pyrimidine ring, and a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled with a triazine derivative under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield quinones, while reduction of the triazine ring would produce partially or fully hydrogenated triazines.
Aplicaciones Científicas De Investigación
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazine core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzofuran-2-yl (2-pyridinyl)methanone
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine is unique due to its combination of benzofuran, pyrimidine, and triazine moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-12-9-13(2)23-18(22-12)7-8-20-19-24-15(11-21-25-19)17-10-14-5-3-4-6-16(14)26-17/h3-6,9-11H,7-8H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSIKGITUIWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC2=NC(=CN=N2)C3=CC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5955669.png)

![Methanesulfonic acid;12-(4-methoxyphenoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B5955681.png)
![N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B5955693.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5955708.png)
![3-methyl-4-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5955715.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B5955716.png)
![2-[(benzylthio)acetyl]-N-(3,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B5955717.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B5955719.png)
![2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole](/img/structure/B5955721.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5955735.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5955736.png)
![3-[1-(2,4-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5955756.png)
